6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-methyl-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-7-4-8-5(11)9-6(12)10(3)4/h2H,1H3,(H2,7,8,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSGUAKEYEURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or water, and the process may be facilitated by the addition of acids like nitric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized to ensure high yield and purity of the final product. Techniques such as microwave irradiation can be used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted triazine compounds .
Scientific Research Applications
Medicinal Chemistry
6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has been investigated for its biological activities, particularly in the development of new pharmaceuticals.
- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this triazine framework have shown promising results against human melanoma (A375) and breast cancer (MCF-7) cells. The structure-activity relationship (SAR) analysis indicates that modifications to the imidazo ring can enhance potency against these cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | A375 | 10 | High cytotoxicity |
| Compound B | MCF-7 | 15 | Moderate activity |
Antimicrobial Studies
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess inhibitory effects against a range of pathogens.
- Example Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacteria, indicating moderate antibacterial activity .
| Derivative | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative X | Staphylococcus aureus | 32 |
| Derivative Y | Escherichia coli | 32 |
Material Science
The compound is being explored as a precursor for synthesizing novel materials such as metal-organic frameworks (MOFs). Its ability to form coordination complexes with metal ions makes it suitable for this application.
- Synthesis Methodology : The synthesis of MOFs using 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves the reaction with various metal salts under solvothermal conditions. Preliminary results indicate that these MOFs exhibit high surface areas and porosity suitable for gas adsorption applications .
Environmental Chemistry
The environmental implications of heterocyclic compounds like 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione are also under investigation.
Mechanism of Action
The mechanism of action of 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione with structurally or functionally related triazine-dione derivatives:
Key Comparisons:
Structural Differences: Fused Ring Systems: The imidazo fusion in the target compound contrasts with pyrrolo-fused derivatives (e.g., pyrrolo[1,2-a][1,3,5]triazine-2,4-dione, CAS 54449-30-8) . Substituent Effects: The 6-methyl group increases lipophilicity (calculated logP ~0.5) relative to 6-hydroxy (logP ~-0.7) or 6-chloro (logP ~0.3) derivatives, suggesting better membrane permeability .
Biological Activity: Enzyme Inhibition: 6-Hydroxy-1,2,4-triazine-3,5-dione derivatives exhibit potent DAAO inhibition (e.g., compound 11q, IC₅₀ = 2.1 µM) . Anticancer Potential: Derivatives like 6-(trifluoromethyl)pyridin-2-yl-triazine-dione serve as intermediates for enasidenib, an IDH2 inhibitor used in leukemia therapy .
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods for 6-azauracil derivatives (e.g., alkylation of triazine-dione precursors) . details a convergent synthesis route for a structurally complex triazine-dione (69.7% yield), suggesting feasible scalability .
Physicochemical Properties: Melting Points: Imidazo-fused compounds likely exhibit higher melting points (e.g., >200°C) due to rigid aromatic systems, compared to non-fused analogs like 2-(3-phenylpropyl)-6-hydroxy-1,2,4-triazine-dione (mp 153°C) . Solubility: The 6-methyl group may reduce aqueous solubility relative to 6-hydroxy derivatives, necessitating formulation optimization for in vivo applications .
Biological Activity
6-Methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has gained attention due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects and interactions with various biological targets.
Chemical Structure
The compound belongs to the class of imidazo[1,2-a][1,3,5]triazines and possesses a unique structure that contributes to its biological activity. Its molecular formula is , and it features a methyl group at the 6-position and a dione functional group at the 2 and 4 positions.
Biological Activity Overview
The biological activities of 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione include:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It acts as an inhibitor for various kinases and enzymes involved in cancer progression.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain pathogens.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 6-methylimidazo[1,2-a][1,3,5]triazine derivatives. For instance:
- A systematic review on s-triazine derivatives indicated that modifications at specific positions significantly enhance their anticancer activity. The structure-activity relationship (SAR) studies revealed that substituents at the 6-position were crucial for improved efficacy against various cancer cell lines .
Case Study: Inhibition of Topoisomerase
One of the notable findings regarding this compound is its ability to inhibit topoisomerase IIa. In a study by Perdih et al., compounds derived from the triazine scaffold demonstrated IC50 values ranging from 8.1 µM to 11.1 µM against topoisomerase IIa . This inhibition is critical as topoisomerases are essential for DNA replication and transcription in cancer cells.
Enzyme Inhibition Profile
The compound's interaction with various kinases has been documented:
| Enzyme | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Topoisomerase IIa | 8.1 - 11.1 | Perdih et al. |
| Epidermal Growth Factor Receptor (EGFR) | 8.45 ± 0.65 | Perdih et al. |
| Focal Adhesion Kinase (FAK) | 0.4 | El-Faham et al. |
These findings underscore the compound's potential as a lead structure for developing novel anticancer agents targeting these enzymes.
Antimicrobial Activity
In addition to its antitumor properties, preliminary investigations have suggested that derivatives of imidazo[1,2-a][1,3,5]triazines exhibit antimicrobial activities:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via iodine-mediated annulation of 2-amino-[1,3,5]triazines with ketones (e.g., acetophenone derivatives). Reaction optimization should focus on solvent choice (polar aprotic solvents like DMF), iodine concentration (0.5–1.2 equiv.), and temperature (80–100°C). Gram-scale synthesis has been demonstrated with yields up to 85% under these conditions . Alternative routes include Mannich-type aminomethylation using xanthane hydride, though this method requires further optimization for reproducibility .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer : X-ray crystallography is essential for resolving fused heterocyclic systems (e.g., triclinic crystal system with space group P1, as seen in related imidazo-triazine derivatives). For NMR, prioritize , , and (if applicable) to confirm substituent positioning and ring tautomerism. For example, signals near 160–170 ppm indicate carbonyl groups, while aromatic protons appear as multiplet clusters at 7–8 ppm .
Q. What key structural features influence reactivity in imidazo-triazine derivatives?
- Methodological Answer : Substituents at the 6-position (methyl group in this case) modulate electronic effects and steric hindrance. Electron-donating groups (e.g., methyl) enhance stability under acidic conditions, while electron-withdrawing groups (e.g., halogens) increase electrophilicity at the triazine core. Computational studies (DFT) can predict reactive sites for functionalization .
Advanced Research Questions
Q. How can conflicting data on reaction yields in imidazo-triazine synthesis be resolved?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., annulation vs. C–H functionalization). Use kinetic studies (time-resolved NMR) and LC-MS to track intermediate formation. For example, iodine-mediated reactions may favor annulation at lower temperatures but switch to C–H activation above 100°C. Statistical tools like factorial design can isolate critical variables (e.g., catalyst loading, solvent polarity) .
Q. What strategies optimize regioselectivity in functionalizing the imidazo-triazine scaffold?
- Methodological Answer : Regioselectivity is controlled by directing groups (e.g., amino substituents) and transition-metal catalysts. For C–H activation, Pd(OAc) with tert-butyl hydroperoxide (TBHP) as an oxidant selectively targets the 7-position. Substituent effects at the 2-amino group can also bias reactivity toward specific ring positions .
Q. How can computational modeling predict physicochemical properties of this compound?
- Methodological Answer : COMSOL Multiphysics or Gaussian-based DFT simulations can model solubility, pKa, and partition coefficients (logP). For instance, the methyl group at the 6-position reduces polarity, increasing logP by ~0.5 units compared to unsubstituted analogs. AI-driven tools (e.g., QSAR models) further correlate structural motifs with bioactivity .
Q. What are the challenges in synthesizing fused heterocyclic systems with this compound?
- Methodological Answer : Competing ring-opening reactions and side-product formation (e.g., dithiazolo-triazines) are common. Mitigate this using stepwise protocols: first, construct the imidazo-triazine core via annulation; second, introduce fused rings via cycloaddition (e.g., [3+2] with nitrile oxides). Monitor reaction progress using TLC with UV-active stains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
